molecular formula C6H14N2O2 B169184 tert-Butyl 2-methylhydrazinecarboxylate CAS No. 127799-54-6

tert-Butyl 2-methylhydrazinecarboxylate

Cat. No. B169184
Key on ui cas rn: 127799-54-6
M. Wt: 146.19 g/mol
InChI Key: UZRUVUYVHGPEAP-UHFFFAOYSA-N
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Patent
US09434690B2

Procedure details

A solution of 24.8 g (70.8 mmol) of 1-benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate in 500 ml of ethanol was hydrogenated in the presence of 1.24 g of palladium (10% on activated carbon) at RT and standard pressure. The reaction mixture was then filtered through Celite and the filtrate was concentrated under reduced pressure and dried. Yield: 12.3 g (purity 48%, 57% of theory)
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
1.24 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2](C(OCC1C=CC=CC=1)=O)[NH:3][C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5]>C(O)C.[Pd]>[CH3:1][NH:2][NH:3][C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
24.8 g
Type
reactant
Smiles
CN(NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1.24 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
CNNC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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